molecular formula C15H16N2O2 B2570234 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1306092-80-7

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2570234
CAS RN: 1306092-80-7
M. Wt: 256.305
InChI Key: SKIOANPDBKGDOM-UHFFFAOYSA-N
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Description

“1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1306092-80-7 . It has a molecular weight of 256.3 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H16N2O2/c18-15(19)13-10-16-17(12-8-4-5-9-12)14(13)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,18,19) .


Chemical Reactions Analysis

While specific chemical reactions involving “1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid” are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Scientific Research Applications

Structural and Spectral Investigations

Research has focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, highlighting their significance in biological studies. The investigations involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to characterize these compounds. Such detailed analysis aids in understanding the molecular structure, stability, and electronic properties, which are crucial for developing applications in various scientific fields (Viveka et al., 2016).

Improved Synthesis Techniques

Advancements in the synthesis of 1H-pyrazole-4-carboxylic acid have been made, achieving higher yields and efficiency. This improvement is vital for producing these compounds on a larger scale, facilitating their use in further research and potential applications. The enhanced synthesis process contributes to the accessibility of these compounds for various studies, including their functionalization and applications in medicinal chemistry (Dong, 2011).

Functionalization and Derivative Synthesis

Research on the reactions of pyrazole carboxylic acids with hydrazines or hydrazones has led to the synthesis of numerous derivatives. These compounds serve as precursors for further chemical modifications, enabling the creation of a wide array of substances with potential applications in drug design, catalysis, and material science. The ability to generate various ester, amide, and nitrile derivatives from pyrazole carboxylic acids underlines their versatility and utility in synthetic chemistry (Şener et al., 2002).

Development of Bioactive Molecules

The chemical framework of pyrazole-4-carboxylic acid derivatives has been utilized in the development of bioactive molecules, including potential drug candidates. These derivatives exhibit a range of biological activities, making them subjects of interest for pharmaceutical research. The modification of these compounds to enhance their activity against specific targets demonstrates their importance in the discovery and optimization of new therapeutic agents (Liu et al., 2020).

Novel Ligand Design for Metal Complex Catalysis

The synthesis of novel ligands based on pyrazole-3(5)-carboxylic acids, incorporating the triazole moiety, highlights the application of these compounds in metal complex catalysis and medicinal chemistry. By joining pyrazole carboxylic acid fragments with various framework structures, researchers aim to create polychelated ligands. These ligands can significantly impact the fields of catalysis and drug development, showcasing the broad applicability of pyrazole-4-carboxylic acid derivatives (Dalinger et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-cyclopentyl-5-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(19)13-10-16-17(12-8-4-5-9-12)14(13)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIOANPDBKGDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid

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